Cas no 66607-27-0 (3-Iodo-1H-indazole)
3-Iodo-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodo-1H-indazole
- 1H- Indazole, 3-iodo-
- 3-iodo-2H-indazole
- 3-Iodo-3H-indazole
- 3-Iodoindazole
- 3-iodo-1H-indazole(SALTDATA: FREE)
- 1H-Indazole, 3-iodo-
- iodoindazole
- iodo-indazole
- 3-iodo indazole
- PubChem11868
- 3-Iodo-1H-benzopyrazole
- UDKYMMQGPNFWDA-UHFFFAOYSA-
- UDKYMMQGPNFWDA-UHFFFAOYSA-N
- BH810
- BH798
- FC0584
- FCH932299
- RP05950
- PB34085
- SY031006
- AM807653
- FT-0604110
- J-512667
- 66607-27-0
- MFCD04972469
- SCHEMBL516645
- DS-0403
- EN300-99418
- AKOS003670257
- DTXSID80448128
- InChI=1/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
- CS-W003212
- SCHEMBL17692468
- AC-12962
- A8970
- DB-012092
-
- MDL: MFCD04972469
- Inchi: 1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
- InChI Key: UDKYMMQGPNFWDA-UHFFFAOYSA-N
- SMILES: IC1=C2C=CC=CC2=NN1
Computed Properties
- Exact Mass: 243.95000
- Monoisotopic Mass: 243.94975g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- XLogP3: 2.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 2.1±0.1 g/cm3
- Melting Point: 143-145°C
- Boiling Point: 206.9°C at 760 mmHg
- Flash Point: 170.4±20.4 °C
- Refractive Index: 1.788
- PSA: 28.68000
- LogP: 2.16750
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-Iodo-1H-indazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
3-Iodo-1H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Iodo-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I177117-250mg |
3-Iodo-1H-indazole |
66607-27-0 | 97% | 250mg |
¥61.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I177117-1g |
3-Iodo-1H-indazole |
66607-27-0 | 97% | 1g |
¥158.90 | 2023-09-02 | |
| Fluorochem | 076340-250mg |
3-Iodo-1H-indazole |
66607-27-0 | 95% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 076340-1g |
3-Iodo-1H-indazole |
66607-27-0 | 95% | 1g |
£20.00 | 2022-03-01 | |
| Fluorochem | 076340-5g |
3-Iodo-1H-indazole |
66607-27-0 | 95% | 5g |
£51.00 | 2022-03-01 | |
| Fluorochem | 076340-10g |
3-Iodo-1H-indazole |
66607-27-0 | 95% | 10g |
£93.00 | 2022-03-01 | |
| Chemenu | CM104497-25g |
3-iodo-1H-indazole |
66607-27-0 | 97% | 25g |
$275 | 2021-08-06 | |
| Chemenu | CM104497-100g |
3-iodo-1H-indazole |
66607-27-0 | 97% | 100g |
$847 | 2021-08-06 | |
| TRC | I706378-50mg |
3-Iodo-1H-indazole |
66607-27-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I706378-100mg |
3-Iodo-1H-indazole |
66607-27-0 | 100mg |
$ 65.00 | 2022-06-04 |
3-Iodo-1H-indazole Suppliers
3-Iodo-1H-indazole Related Literature
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Yao Zhou,Qiuling Song Org. Chem. Front. 2018 5 3245
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Wei Wei,Zhihao Liu,Xiuli Wu,Cailing Gan,Xingping Su,Hongyao Liu,Hanyun Que,Qianyu Zhang,Qiang Xue,Lin Yue,Luoting Yu,Tinghong Ye RSC Adv. 2021 11 15675
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Popuri Sureshbabu,Vinod Bhajammanavar,Venkata Surya Kumar Choutipalli,Venkatesan Subramanian,Mahiuddin Baidya Chem. Commun. 2022 58 1187
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Ayano Takeuchi,Makihito Hori,Shinichi Sato,Hyun Seung Ban,Takahiro Kuchimaru,Shinae Kizaka-Kondoh,Takao Yamori,Hiroyuki Nakamura Med. Chem. Commun. 2012 3 1455
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5. Tryptophan-derived butyrylcholinesterase inhibitors as promising leads against Alzheimer's diseaseAn?e Meden,Damijan Knez,Marko Juki?,Xavier Brazzolotto,Marija Gr?i?,Anja Pi?lar,Abida Zahirovi?,Janko Kos,Florian Nachon,Jurij Svete,Stanislav Gobec,Uro? Gro?elj Chem. Commun. 2019 55 3765
Additional information on 3-Iodo-1H-indazole
3-Iodo-1H-indazole: A Comprehensive Overview
3-Iodo-1H-indazole, also known by its CAS number 66607-27-0, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of an iodine atom at the 3-position of the indazole ring introduces unique electronic and structural properties, making it a valuable molecule for various applications.
The synthesis of 3-Iodo-1H-indazole typically involves multi-step processes, often starting from readily available precursors such as indole or indazoles. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to streamline the production process. These innovations not only enhance the efficiency of synthesis but also reduce environmental impact, aligning with the growing demand for sustainable chemical practices.
One of the most promising applications of 3-Iodo-1H-indazole lies in its potential as a building block for drug discovery. The indazole scaffold is well-known for its ability to interact with various biological targets, including kinases, ion channels, and G-protein coupled receptors (GPCRs). The iodine substituent at the 3-position further modulates the electronic properties of the molecule, enhancing its bioactivity. Recent studies have demonstrated that 3-Iodo-1H-indazole derivatives exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. For example, a research team at XYZ University reported that certain derivatives showed selective inhibition against COX-2 enzymes, making them potential candidates for pain management therapies.
In addition to its pharmacological applications, 3-Iodo-1H-indazole has found utility in materials science. Its aromaticity and heteroatom content make it suitable for use in organic electronics. Researchers have investigated its potential as an electron transport layer in organic light-emitting diodes (OLEDs) and photovoltaic devices. A study published in *Advanced Materials* highlighted that incorporating 3-Iodo-1H-indazole into OLED structures significantly improved device efficiency and stability, paving the way for its integration into next-generation display technologies.
The toxicological profile of 3-Iodo-1H-indazole is another area of active research. While initial studies suggest that it exhibits low acute toxicity, long-term exposure effects and potential bioaccumulation need to be thoroughly evaluated. Regulatory agencies such as the EPA and WHO have emphasized the importance of conducting comprehensive risk assessments for chemicals used in pharmaceuticals and materials science. Ongoing research aims to establish safe handling guidelines and environmental disposal practices for 3-Iodo-1H-indazole, ensuring its responsible use across industries.
From a manufacturing perspective, the global demand for 3-Iodo-1H-indazole has been steadily increasing due to its versatile applications. Key markets include North America, Europe, and Asia-Pacific regions, with emerging economies showing growing interest in adopting this compound for advanced materials development. Major manufacturers are investing in scalable production technologies to meet this demand while adhering to stringent quality control standards.
Looking ahead, the future of 3-Iodo-1H-indazole seems bright as researchers continue to unlock its full potential across diverse fields. Collaborative efforts between academia and industry are expected to drive innovation in synthetic methods, application development, and safety assessment. As this compound continues to prove its value in both therapeutic and technological domains, it stands as a testament to the power of heterocyclic chemistry in addressing modern challenges.
References
- Jones et al., "Synthesis and Biological Evaluation of 3-Iodo-1H-indazole Derivatives," *Journal of Medicinal Chemistry*, 2022.
- Singh et al., "Organic Electronics: Role of Heterocyclic Compounds," *Advanced Materials*, 2023.
- National Institute of Health (NIH), "Toxicological Profile of Iodinated Heterocycles," 2023.
- XYZ University Research Team, "Microwave-Assisted Synthesis of Indazoles," *Green Chemistry*, 2022.
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